Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Description
Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, primarily targets the Monoamine Oxidase (MAO) enzymes . These enzymes exist in two isoforms, MAO-A and MAO-B, and they play a crucial role in the oxidative deamination of xenobiotic and endogenous amines, including many neurotransmitters .
Mode of Action
The compound interacts with its targets, the MAO enzymes, by inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, leading to an increase in the concentration of neurotransmitters in the brain .
Biochemical Pathways
The inhibition of MAO enzymes affects several biochemical pathways. Primarily, it impacts the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting the breakdown of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission . This can have downstream effects on mood regulation, cognitive function, and other neurological processes .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of MAO enzymes, leading to increased levels of neurotransmitters in the brain . This can result in cellular effects such as enhanced neurotransmission, potentially impacting various neurological functions .
Properties
IUPAC Name |
methyl N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-19(25)22-18-21-16(13-27-18)11-17(24)20-15-7-9-23(10-8-15)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHLEJLZILZVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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